![molecular formula C21H18ClN3O4 B2822829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1903438-56-1](/img/structure/B2822829.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
The compound “N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[f][1,4]oxazepin ring, a quinoline ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely quite complex. It contains a benzo[f][1,4]oxazepin ring and a quinoline ring, both of which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of aromatic rings .Scientific Research Applications
Anticancer Applications
Indole derivatives, including the compound , have gained attention due to their potential as anticancer agents. Their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression makes them promising candidates for cancer therapy . Researchers have explored the molecular mechanisms underlying their effects on cancer cells, aiming to develop targeted treatments.
Other Applications
Beyond the mentioned fields, researchers continue to explore additional applications. These include its potential as a fluorescent probe, enzyme inhibitor, or ligand for specific receptors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWQSXBLLRSZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide |
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